{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid
Overview
Description
{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a thienylmethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} typically involves the reaction of a phenylboronic acid derivative with a thienylmethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound} are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the thienylmethylcarbamoyl group, making it less versatile in certain applications.
Thienylboronic acid: Contains a thienyl group but lacks the carbamoyl functionality.
Carbamoylphenylboronic acid: Contains a carbamoyl group but lacks the thienyl substitution.
Uniqueness
{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} is unique due to the combination of the boronic acid, phenyl, thienyl, and carbamoyl groups. This unique structure imparts specific reactivity and binding properties that are not observed in simpler boronic acid derivatives.
Properties
IUPAC Name |
[3-(thiophen-2-ylmethylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3S/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAAJTUMWGIFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CS2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192434 | |
Record name | B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-11-6 | |
Record name | B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874288-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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